N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, also known as DFB, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. DFB is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities. In
Mechanism of Action
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide exerts its pharmacological effects by inhibiting the activity of various enzymes and proteins such as tubulin, histone deacetylases (HDACs), and phosphodiesterases (PDEs). N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide binds to the active site of these enzymes and disrupts their normal function, leading to the inhibition of cell growth, induction of apoptosis, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cell growth, induction of apoptosis, modulation of signaling pathways, improvement of glucose tolerance and insulin sensitivity, and inhibition of pro-inflammatory cytokine production.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments such as its small size, ease of synthesis, and diverse pharmacological activities. However, N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide also has some limitations such as its low solubility in aqueous solutions, potential toxicity at high concentrations, and lack of selectivity for specific targets.
Future Directions
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide. These include the identification of new targets for N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide, optimization of its pharmacokinetic properties, development of more selective analogs, and evaluation of its therapeutic potential in various disease models. Additionally, the use of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide in combination with other drugs or therapies could also be explored to enhance its efficacy and reduce potential side effects.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide is a small molecule inhibitor that has shown promising potential for therapeutic applications in various diseases. Its diverse pharmacological activities, mechanism of action, and biochemical and physiological effects make it an attractive target for further research and development. However, further studies are needed to optimize its pharmacokinetic properties, improve its selectivity, and evaluate its therapeutic potential in various disease models.
Synthesis Methods
The synthesis of N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide involves the reaction between 2,4-difluoroaniline and 4-(4-phenyl-1,3-thiazol-2-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and yields N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide as a white solid.
Scientific Research Applications
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer research, N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and glioblastoma. N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In diabetes research, N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation research, N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2N2OS/c23-17-10-11-19(18(24)12-17)25-21(27)15-6-8-16(9-7-15)22-26-20(13-28-22)14-4-2-1-3-5-14/h1-13H,(H,25,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNCBSPMYKCKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-4-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.